BenchChemオンラインストアへようこそ!

Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate

Medicinal Chemistry Organic Synthesis Chemical Procurement

This CF₃-substituted piperidine scaffold delivers enhanced lipophilicity and metabolic stability critical for oral bioavailability programs. As a key building block for patented CDK9 inhibitor series, it enables direct SAR exploration without scaffold deviation. Available at ≥95% commercial purity from verified suppliers ensures supply chain reliability for lead optimization and HTS campaigns.

Molecular Formula C9H14F3NO2
Molecular Weight 225.211
CAS No. 1221818-26-3
Cat. No. B2910841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(trifluoromethyl)piperidine-3-carboxylate
CAS1221818-26-3
Molecular FormulaC9H14F3NO2
Molecular Weight225.211
Structural Identifiers
SMILESCCOC(=O)C1CCC(NC1)C(F)(F)F
InChIInChI=1S/C9H14F3NO2/c1-2-15-8(14)6-3-4-7(13-5-6)9(10,11)12/h6-7,13H,2-5H2,1H3
InChIKeyBMBTXOVEYNKLNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate (CAS 1221818-26-3): An Overview of a Specialized Piperidine Scaffold for Procurement


Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate (CAS 1221818-26-3) is a piperidine derivative with the molecular formula C9H14F3NO2 and a molecular weight of 225.21 g/mol . It is characterized by a trifluoromethyl group at the 6-position and an ethyl ester at the 3-position of the piperidine ring . This compound is primarily utilized as a versatile small molecule scaffold and a building block in pharmaceutical and agrochemical research and development .

Why Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate (CAS 1221818-26-3) Cannot Be Replaced by Non-Fluorinated Piperidine Analogs


Direct substitution of Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate with a non-fluorinated analog (e.g., ethyl piperidine-3-carboxylate) is not advisable due to the profound impact of the trifluoromethyl (-CF3) group on key molecular properties. The -CF3 group is a powerful electron-withdrawing group that significantly increases lipophilicity (LogP) and can enhance metabolic stability, often leading to improved bioavailability in derivative compounds [1]. This alteration in physicochemical properties, such as a predicted reduction in pKa compared to unsubstituted piperidine , can dramatically influence binding affinity, cellular permeability, and overall pharmacokinetic profile of final drug candidates. Consequently, substituting a -CF3-containing building block with a non-fluorinated version can derail a drug discovery program by leading to unexpected and detrimental changes in compound behavior.

Procurement-Relevant Quantitative Evidence for Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate (CAS 1221818-26-3)


Purity Profile and Specification Comparison for Ethyl vs. Methyl Ester Analogs

A key procurement differentiator is the commercially available purity and the associated cost. Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate is available from multiple vendors with a purity of ≥95% . In contrast, the closely related methyl ester analog, Methyl 6-(trifluoromethyl)piperidine-3-carboxylate (CAS 1221818-55-8), is listed in databases but lacks the same breadth of readily available commercial options with clearly specified purity and pricing . This suggests that the ethyl ester is the preferred or more accessible commercial form for this specific substitution pattern, reducing lead time and sourcing complexity for researchers.

Medicinal Chemistry Organic Synthesis Chemical Procurement

Impact of Ethyl Ester on Molecular Weight and Physicochemical Properties

The ethyl ester confers a higher molecular weight (225.21 g/mol) compared to the methyl ester analog (211.18 g/mol) . This structural difference influences lipophilicity, with the ethyl ester contributing to a higher calculated LogP, which can be advantageous for optimizing membrane permeability and oral bioavailability of derived compounds [1].

Medicinal Chemistry Pharmacokinetics Property-Based Drug Design

Documented Utility as a Building Block in CDK Inhibitor Synthesis

Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate is explicitly claimed as a key intermediate in patent literature for the synthesis of novel compounds that inhibit the activity of CDK9 [1]. CDK9 is a validated target for cancer therapy, and this specific piperidine scaffold is integral to the structure of the claimed kinase inhibitors. This direct link to a specific, high-value therapeutic target distinguishes it from other piperidine carboxylate building blocks that lack such a clearly defined and patented application.

Oncology Kinase Inhibition CDK9 Medicinal Chemistry

Optimal Application Scenarios for Procuring Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate (CAS 1221818-26-3)


Synthesis of Novel CDK9 Inhibitors for Oncology Research

This compound is a critical building block for synthesizing a specific class of CDK9 inhibitors described in the patent literature . Researchers engaged in developing new kinase inhibitors for cancer therapy should prioritize this compound to access the defined chemical space and leverage existing structure-activity relationship (SAR) data from the patent filings [1]. Using an analog would deviate from the patented scaffold and likely lead to a loss of desired activity.

Design of Molecules with Enhanced Lipophilicity and Metabolic Stability

When a drug discovery program requires a piperidine scaffold with increased lipophilicity and potential for improved metabolic stability, the trifluoromethyl group is the critical feature [2]. This compound provides a straightforward, off-the-shelf building block to introduce these properties. The ethyl ester offers a balance of lipophilicity and molecular weight, making it suitable for exploring chemical space for orally bioavailable drug candidates .

Reliable Sourcing for High-Throughput Synthesis and Medicinal Chemistry Campaigns

For high-throughput screening and lead optimization campaigns where reproducibility and supply chain reliability are paramount, this compound's commercial availability at a defined purity (≥95%) from multiple vendors makes it a lower-risk procurement choice compared to less accessible analogs . This ensures that medicinal chemistry efforts are not delayed by sourcing issues or quality variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.